L-ISOLEUCINE (13C6)
Description
Principles of Stable Isotope Labeling in Advanced Biochemical Analysis
Stable isotope labeling is a powerful technique used to trace the pathways and dynamics of molecules within a biological system. nih.govontosight.ai The core principle involves introducing molecules into a system where one or more atoms have been replaced by their stable (non-radioactive) isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). nih.govcreative-proteomics.com These labeled compounds, often called tracers, are chemically and biologically equivalent to their naturally abundant, unlabeled counterparts, meaning they participate in the same biochemical reactions without significantly altering the biological system. ontosight.aicreative-proteomics.commetwarebio.com
The key to the technique lies in the mass difference between the stable isotope and its more common, lighter form. physoc.org This mass difference, while not affecting chemical reactivity, allows the labeled molecules to be distinguished and quantified by sophisticated analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ainumberanalytics.com In mass spectrometry, the heavier mass of the labeled molecule results in a distinct mass-to-charge ratio, allowing it to be clearly separated from the unlabeled population. noaa.gov In NMR spectroscopy, certain isotopes like ¹³C have a nuclear spin that makes them detectable, providing information about the structure of the molecule and its environment. metwarebio.com
By introducing a ¹³C-labeled substrate and tracking its appearance in downstream metabolites, researchers can map metabolic pathways, quantify metabolic fluxes (the rate of turnover of molecules), and gain detailed insights into cellular metabolism, protein synthesis, and other dynamic biological processes. nih.govphysoc.orgmpg.de This provides a dynamic view of metabolism that is not achievable by simply measuring the static concentrations of metabolites. physoc.org
Role of L-Isoleucine in Core Metabolic Pathways (Context for Labeling)
L-isoleucine is an essential branched-chain amino acid (BCAA) that the human body cannot synthesize, making it a necessary component of the diet. wikipedia.orgexamine.com Its primary role is as a fundamental building block in protein synthesis, where it is incorporated into a vast array of proteins essential for functions ranging from muscle growth and repair to the production of hemoglobin. ontosight.ainumberanalytics.comqntsport.com
Beyond its role in building proteins, L-isoleucine is a significant participant in energy metabolism. numberanalytics.com It is classified as both a glucogenic and a ketogenic amino acid because its catabolism yields precursors for both glucose and ketone body synthesis. wikipedia.org The breakdown of L-isoleucine begins with its transamination to 2-keto-3-methyl-valerate. qiagen.com Following oxidative decarboxylation, the carbon skeleton is further processed, ultimately being cleaved into acetyl-CoA and propionyl-CoA. wikipedia.orgqiagen.comnih.gov
Acetyl-CoA can enter the tricarboxylic acid (TCA) cycle to generate energy (ATP) or be used for the synthesis of ketone bodies or fatty acids. wikipedia.orgnih.gov
Propionyl-CoA is converted into succinyl-CoA. wikipedia.orgainfo.io Succinyl-CoA is a key intermediate in the TCA cycle. wikipedia.org
The production of succinyl-CoA from isoleucine is a critical anaplerotic reaction, which means it replenishes the pool of TCA cycle intermediates that may have been depleted for biosynthesis or other cellular processes. nih.govwikipedia.orgnih.govresearchgate.net This dual contribution to both energy production via acetyl-CoA and TCA cycle maintenance via succinyl-CoA places L-isoleucine at a crucial intersection of protein, carbohydrate, and fat metabolism. nih.gov Labeling L-isoleucine with ¹³C allows researchers to trace how its carbon skeleton contributes to these interconnected pathways. nih.gov
| Metabolic Step | Starting Molecule | Key Enzyme(s) | Product(s) | Metabolic Significance |
|---|---|---|---|---|
| Transamination | L-Isoleucine | Branched-chain-amino-acid aminotransferase | α-Keto-β-methylvalerate | Initiates the catabolic pathway. qiagen.com |
| Oxidative Decarboxylation | α-Keto-β-methylvalerate | Branched-chain α-keto acid dehydrogenase complex | 2-Methylbutanoyl-CoA | Commits the carbon skeleton to further breakdown. qiagen.com |
| β-Oxidation & Thiolysis | 2-Methylbutanoyl-CoA | Multiple enzymes | Acetyl-CoA + Propionyl-CoA | Yields ketogenic and glucogenic precursors. wikipedia.orgqiagen.com |
| Carboxylation & Isomerization | Propionyl-CoA | Propionyl-CoA carboxylase, Methylmalonyl-CoA mutase | Succinyl-CoA | Anaplerotic replenishment of the TCA cycle. wikipedia.orgwikipedia.org |
Advantages of Carbon-13 Enrichment (13C6) for Metabolic and Structural Investigations
Using L-Isoleucine specifically enriched with six carbon-13 atoms (¹³C6) offers distinct advantages for both metabolic and structural studies. The ¹³C isotope is a naturally occurring, stable form of carbon, but it is present at a very low natural abundance of about 1.1%. wikipedia.orglibretexts.org Artificially enriching a molecule like isoleucine to nearly 100% ¹³C greatly enhances its utility as a tracer.
Key advantages of ¹³C6 enrichment include:
Non-Radioactivity and Safety : As a stable isotope, ¹³C is not radioactive, making L-Isoleucine (13C6) safe for use in a wide range of experiments, including in vivo studies in humans. maastrichtuniversity.nlbioscientifica.commedchemexpress.com
Precise Metabolic Tracing : Because all six carbons are labeled, the entire carbon backbone of the isoleucine molecule can be tracked. nih.gov This uniform labeling results in a molecule that is 6 mass units heavier than its unlabeled counterpart, producing a clear and unambiguous signal in mass spectrometry. wikipedia.org This allows researchers to precisely quantify the contribution of isoleucine's carbon atoms to downstream metabolites like acetyl-CoA and succinyl-CoA, providing detailed insights into metabolic flux. mpg.decreative-proteomics.com
High Isotopic Enrichment and Stability : The high level of enrichment in ¹³C6-labeled compounds provides a strong signal over the low natural abundance background. nih.govresearchgate.net Furthermore, the carbon-carbon and carbon-hydrogen bonds are stable, meaning the ¹³C label is not lost through chemical exchange during biological processing, a potential issue with some other isotopes like deuterium. nih.govresearchgate.net
Structural Analysis by NMR : Carbon-13 is an NMR-active nucleus. metwarebio.com While natural abundance ¹³C NMR is possible, the low sensitivity is a major limitation. frontiersin.org By using uniformly ¹³C-labeled amino acids to produce a protein, the signal is dramatically enhanced. The chemical shifts of the carbon atoms in a protein's backbone (Cα) and side chains (Cβ) are highly sensitive to the local secondary structure (e.g., α-helix or β-sheet). acs.orgnih.gov Therefore, incorporating L-Isoleucine (13C6) into a protein allows researchers to use ¹³C NMR spectroscopy to gain detailed information on protein folding and structure determination. quora.comnih.govbatistalab.com
| Technique | Principle of Detection | Information Provided by L-Isoleucine (13C6) | Primary Application |
|---|---|---|---|
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. noaa.gov ¹³C6-labeled fragments are heavier than their unlabeled counterparts. wikipedia.org | Quantification of labeled vs. unlabeled molecules; identification of metabolites containing the ¹³C label; determination of metabolic flux rates. nih.govmpg.de | Metabolomics, Metabolic Flux Analysis. ontosight.aimpg.de |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the nuclear spin of ¹³C atoms. metwarebio.com The chemical environment affects the resonance frequency (chemical shift). quora.com | Determination of protein secondary structure (α-helix, β-sheet); analysis of protein dynamics and folding; identification of molecular structures. acs.orgnih.gov | Structural Biology, Proteomics. ontosight.ai |
Propriétés
Poids moléculaire |
137.08 |
|---|---|
Pureté |
98% |
Origine du produit |
United States |
Synthesis, Characterization, and Quality Assurance of L Isoleucine 13c6
Advanced Synthetic Methodologies for L-Isoleucine (13C6) and Precursors
The synthesis of uniformly labeled L-Isoleucine (13C6) is a sophisticated process that can be achieved through various routes, each with its own advantages in terms of efficiency, cost, and the ability to introduce specific labeling patterns.
Biosynthetic and Chemo-Enzymatic Production Routes
Biosynthetic production leverages the natural metabolic pathways of microorganisms. Strains of bacteria, such as Escherichia coli or Corynebacterium glutamicum, are cultured in a medium where the primary carbon source is fully enriched with ¹³C, typically [U-¹³C]-glucose. acs.orgacs.org These microorganisms are metabolically engineered to overproduce L-isoleucine, and through their normal biosynthetic processes, they incorporate the ¹³C isotope into the entire carbon skeleton of the amino acid, resulting in L-Isoleucine (13C6). acs.org The biosynthesis of L-isoleucine starts from L-threonine. acs.orgsigmaaldrich.com
Chemo-enzymatic synthesis offers a hybrid approach that combines the specificity of enzymatic reactions with the versatility of chemical synthesis. researchgate.netnih.gov This method can be particularly useful for producing isotopologues with specific labeling patterns. For instance, an isotopically labeled precursor can be chemically synthesized and then converted to the final L-Isoleucine (13C6) product using one or more enzymatic steps. mdpi.com This approach allows for precise control over the placement of the isotopic labels.
Selective Positional Labeling Strategies (e.g., methyl-labeled)
In certain applications, particularly in NMR-based structural biology, selective or positional labeling of specific carbon atoms is more informative than uniform labeling. nih.govresearchgate.net For L-isoleucine, the methyl groups are often of particular interest.
Strategies for selective methyl labeling often involve the use of specifically labeled precursors that are fed to the production organism. isotope.comrsc.org For example, to label the methyl groups of isoleucine, valine, and leucine (B10760876), ¹³C-methyl labeled metabolic precursors can be added to the growth medium. rsc.org A common precursor for the γ²-methyl group of isoleucine is α-ketobutyrate. researchgate.netisotope.com By using [4-¹³C]-α-ketobutyrate, for instance, selective labeling of the γ²-methyl carbon of L-isoleucine can be achieved. rsc.org
A study detailed the synthesis of L-[3'-¹³C]isoleucine by providing [3-¹³C]pyruvic acid to induced cells. nih.gov This demonstrates the feasibility of site-specific incorporation of ¹³C into the isoleucine molecule through the controlled provision of labeled precursors to microbial systems. nih.gov Another approach involves the chemical synthesis of a key intermediate, which is then used to produce the selectively labeled amino acid. nih.govrsc.org
Spectroscopic and Chromatographic Validation of Isotopic Purity and Enrichment
To ensure the quality and reliability of L-Isoleucine (13C6) for research, rigorous analytical techniques are employed to validate its isotopic purity and enrichment.
Mass Spectrometry-Based Purity Assessment
Mass spectrometry (MS) is a primary tool for assessing the isotopic purity and enrichment of L-Isoleucine (13C6). chempep.comtandfonline.com By comparing the mass spectrum of the labeled compound to its unlabeled counterpart, the degree of isotopic incorporation can be accurately determined. researchgate.net
In a typical analysis, the molecular ion peak of L-Isoleucine (13C6) will be shifted by +6 mass units compared to the natural L-isoleucine. The relative intensities of the ion peaks corresponding to molecules with fewer than six ¹³C atoms provide a direct measure of isotopic purity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for this purpose. tandfonline.comthermofisher.com A general method for determining isotopic enrichment involves correcting for measurement errors and comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels. researchgate.net
| Analytical Technique | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and mass analysis for purity and isotopic enrichment determination. tandfonline.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-throughput analysis of amino acids without derivatization, providing quantitative data. thermofisher.com |
| Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) | Highly sensitive method for measuring ¹³C enrichment, especially for low-level enrichments. tandfonline.comnih.gov |
Nuclear Magnetic Resonance Spectroscopy for Isotopic Enrichment and Positional Information
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for the characterization of L-Isoleucine (13C6). ¹³C NMR provides detailed information about the carbon skeleton of the molecule. nih.govchemicalbook.com
For uniformly labeled L-Isoleucine (13C6), the ¹³C NMR spectrum will show signals for all six carbon atoms, and the presence of ¹³C-¹³C scalar couplings can confirm the uniform labeling. bmrb.io For selectively labeled compounds, NMR is essential for confirming the exact position of the isotopic label. nih.gov For instance, in a study synthesizing L-[3'-¹³C]isoleucine, ¹³C NMR was used to verify that the enrichment was specifically at the C-3' position. nih.gov
Advanced NMR techniques, such as isotope-edited Total Correlation Spectroscopy (ITOCSY), can filter the NMR spectra of ¹²C- and ¹³C-containing molecules into separate, quantitatively equivalent spectra, providing a precise measure of ¹³C enrichment. acs.org
Standardization and Quality Control Protocols for Research-Grade L-Isoleucine (13C6)
The production of research-grade L-Isoleucine (13C6) requires strict adherence to standardization and quality control protocols to ensure its chemical and isotopic purity. isotope.com
Key Quality Control Parameters:
Chemical Purity: This is typically determined by techniques like High-Performance Liquid Chromatography (HPLC) or GC, ensuring that the product is free from other amino acids or chemical contaminants. A typical purity specification is ≥95% or higher. caymanchem.com
Isotopic Enrichment: This is a critical parameter, usually determined by MS or NMR, and specifies the percentage of molecules that are fully labeled with ¹³C. A common specification for isotopic enrichment is 97-99 atom % ¹³C. isotope.comisotope.comscientificlabs.co.uk
Enantiomeric Purity: It is crucial to ensure that the product is the biologically active L-enantiomer. This is often verified using chiral chromatography or by measuring the optical rotation. sigmaaldrich.com
Documentation: Reputable suppliers provide a Certificate of Analysis (CoA) that details the results of all quality control tests, including chemical purity, isotopic enrichment, and any other relevant analytical data.
These rigorous quality control measures guarantee that the L-Isoleucine (13C6) used in research is of the highest standard, leading to reliable and reproducible experimental outcomes.
Methodological Advancements in L Isoleucine 13c6 Based Metabolic Flux Analysis
Analytical Platforms for 13C Isotope Tracing in Complex Biological Samples
The analysis of 13C-labeled metabolites derived from L-Isoleucine (13C6) in complex biological matrices necessitates sophisticated analytical platforms capable of separating and detecting isotopologues—molecules that differ only in their isotopic composition. tum.de The primary techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net These platforms allow for the precise measurement of 13C enrichment in various metabolites, which is fundamental to calculating metabolic fluxes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in metabolic flux analysis due to its high chromatographic resolution, sensitivity, and reproducibility. mdpi.com In the context of L-Isoleucine (13C6) tracing, GC-MS is particularly effective for analyzing volatile and thermally stable metabolites, or those that can be made so through chemical derivatization.
The process typically involves the extraction of metabolites from biological samples, followed by derivatization to increase their volatility. The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer then separates the ions based on their mass-to-charge ratio, allowing for the detection and quantification of different isotopologues.
A key advantage of GC-MS is its ability to provide detailed information on the mass isotopomer distribution (MID) of metabolites. This data, which represents the abundance of molecules with a specific number of 13C atoms, is crucial for the accurate determination of metabolic fluxes. For instance, by analyzing the MIDs of amino acids derived from L-Isoleucine (13C6), researchers can elucidate the pathways involved in their synthesis and degradation. mdpi.com However, a challenge with GC-MS is the potential for isotopic fractionation during analysis, which must be corrected for to ensure accurate quantification. mdpi.com
| Feature | Description | Relevance to L-Isoleucine (13C6) MFA |
|---|---|---|
| High Chromatographic Resolution | Efficient separation of complex metabolite mixtures. | Enables the distinction of structurally similar metabolites derived from isoleucine metabolism. |
| High Sensitivity | Detection of low-abundance metabolites. | Crucial for tracing the fate of L-Isoleucine (13C6) into less abundant metabolic pools. |
| Mass Isotopomer Distribution (MID) Analysis | Provides detailed information on the number of 13C atoms incorporated into a metabolite. | Forms the primary data for calculating metabolic fluxes. mdpi.com |
| Requirement for Derivatization | Chemical modification to increase volatility. | Can introduce variability and requires careful optimization. |
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach to GC-MS and is particularly advantageous for the analysis of non-volatile, polar, and thermally labile metabolites that are not amenable to GC-MS. This makes it a powerful tool for comprehensive metabolome analysis in L-Isoleucine (13C6) tracing studies.
In LC-MS, metabolites are separated based on their physicochemical properties as they pass through a column packed with a stationary phase. The eluting compounds are then introduced into the mass spectrometer for detection and quantification. The versatility of LC lies in the wide range of column chemistries and mobile phases that can be employed, allowing for the separation of a diverse array of metabolites.
High-resolution mass spectrometers, such as Orbitrap and time-of-flight (TOF) instruments, are often coupled with LC systems. These instruments provide highly accurate mass measurements, which aids in the confident identification of metabolites and the resolution of isobaric interferences. frontiersin.org For L-Isoleucine (13C6) tracing, LC-MS can be used to analyze a broad spectrum of metabolites, including amino acids, organic acids, and nucleotides, providing a more global view of metabolic reprogramming. rsc.org
| Advantage | Description | Significance in L-Isoleucine (13C6) Studies |
|---|---|---|
| Broad Metabolite Coverage | Analysis of non-volatile and polar compounds without derivatization. | Enables a more comprehensive analysis of the metabolic network connected to isoleucine. |
| High Mass Accuracy | Precise mass measurements for confident metabolite identification. frontiersin.org | Reduces ambiguity in identifying metabolites that have incorporated 13C from L-Isoleucine (13C6). |
| Soft Ionization Techniques | Minimizes fragmentation, preserving the molecular ion. | Simplifies the interpretation of mass spectra and the determination of isotopologue distributions. |
In 13C-NMR, the sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The 13C nuclei absorb and re-emit this energy at frequencies that are dependent on their chemical environment, resulting in a spectrum with distinct peaks for each carbon position. By analyzing the splitting patterns and intensities of these peaks, researchers can determine the specific positions of 13C labels within a metabolite. frontiersin.org
While NMR is generally less sensitive than MS, its ability to provide positional isotope information is a significant advantage. eurisotop.com For example, in studies using L-Isoleucine (13C6), NMR can reveal how the carbon skeleton of isoleucine is fragmented and re-incorporated into other metabolites, providing detailed information about the activity of specific enzymes and pathways. researchgate.net
To gain a holistic understanding of cellular regulation, data from L-Isoleucine (13C6) isotope tracing is increasingly being integrated with other "omics" data, such as genomics, transcriptomics, and proteomics. This multi-omics approach provides a more complete picture of how genetic and regulatory changes manifest at the level of metabolic function.
For example, by combining metabolic flux data with transcriptomic data (measuring gene expression), researchers can identify correlations between the expression of metabolic enzyme genes and the fluxes through the corresponding reactions. Similarly, integrating flux data with proteomic data (measuring protein abundance) can reveal post-transcriptional and post-translational regulatory mechanisms that control metabolic pathways. This integrated analysis is crucial for building comprehensive models of cellular metabolism and for identifying targets for metabolic engineering. sci-hub.se
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in L-Isoleucine (13C6) Tracing Studies
Computational Modeling and Algorithms for L-Isoleucine (13C6) Fluxomics
The experimental data obtained from L-Isoleucine (13C6) tracing experiments must be interpreted using computational models to estimate metabolic fluxes. This field, known as fluxomics, relies on sophisticated algorithms and metabolic network models to translate raw analytical data into meaningful biological insights.
A prerequisite for any metabolic flux analysis is a well-defined metabolic network model. This model is a mathematical representation of the biochemical reactions occurring within a cell, based on its genomic and biochemical information. The model includes the stoichiometry of each reaction, meaning the precise ratio of reactants and products.
For L-Isoleucine (13C6)-based MFA, the network model must include all relevant pathways involved in the synthesis, degradation, and interconversion of isoleucine and its downstream metabolites. The accuracy of the estimated fluxes is highly dependent on the completeness and correctness of the underlying metabolic network. The development of genome-scale metabolic models (GEMs) has significantly advanced the scope of MFA, allowing for the analysis of metabolism on a much larger scale. These models provide a framework for integrating various types of omics data and for simulating the metabolic consequences of genetic or environmental perturbations.
Statistical Validation and Uncertainty Quantification in Flux Estimates
One common method for assessing the goodness-of-fit between the simulated and experimentally measured MIDs is the chi-squared (χ²) test . acs.orgplos.org This statistical test helps to determine if the proposed metabolic model is consistent with the experimental data. If the model is rejected, it may need to be revised by including additional reactions or compartments. plos.org
Beyond model validation, quantifying the uncertainty of the estimated flux values is crucial. Monte Carlo methods are frequently employed for this purpose. nih.gov This approach involves running many simulations with slight variations in the input data (e.g., measured MIDs) to generate a distribution of possible flux values. From this distribution, confidence intervals for each flux can be determined, providing a measure of their precision. nih.gov For example, in a study predicting the outcomes of steady-state 13C isotope tracing experiments in E. coli, a Monte Carlo algorithm was used to assess the ability of different labeled substrates to determine reaction fluxes without prior assumption of the flux distribution. nih.gov
Another approach is Bayesian inference , which provides a consistent framework for updating prior knowledge about fluxes with new experimental evidence. nih.gov This can be particularly useful in metabolic engineering, where iterative experiments are common.
The table below outlines common statistical methods used in the validation and uncertainty quantification of flux estimates derived from L-Isoleucine (13C6) data.
| Statistical Method | Purpose | Description |
| Chi-squared (χ²) Test | Model Validation | Assesses the goodness-of-fit between the model-predicted and experimentally measured mass isotopomer distributions. acs.orgplos.org |
| Monte Carlo Simulation | Uncertainty Quantification | Generates confidence intervals for flux estimates by running numerous simulations with randomly sampled input data. nih.gov |
| Parameter Continuation | Uncertainty Quantification | Systematically varies model parameters to observe the impact on flux estimates and establish confidence intervals. |
| Bayesian Inference | Model and Flux Uncertainty | Updates prior knowledge of flux distributions with new experimental data to provide a probability density for each flux. nih.gov |
Experimental Design Optimization for L-Isoleucine (13C6) Tracing Studies
The quality and interpretability of data from L-Isoleucine (13C6) tracing experiments are highly dependent on the experimental design. Optimizing the labeling strategy, including the choice between steady-state and non-steady-state approaches and methods for tracer delivery and sample preparation, is essential for maximizing the information obtained.
Optimization of Tracer Delivery and Sample Preparation for L-Isoleucine (13C6) Experiments (Non-human focus)
Effective tracer delivery and meticulous sample preparation are foundational to obtaining high-quality data from L-Isoleucine (13C6) experiments in non-human systems like microorganisms and plants.
Tracer Delivery: The L-Isoleucine (13C6) tracer is typically introduced into the cell culture medium. For example, in a study of branched-chain amino acid (BCAA) catabolism, HCT116 cells were cultured in a custom RPMI 1640 medium containing ¹³C₆-isoleucine. nih.gov In plant studies, such as with developing flax embryos, labeled compounds like [U-¹³C₆] glucose and [U-¹³C₅] glutamine are added to the culture medium. mdpi.com The goal is to introduce the tracer without significantly perturbing the metabolic steady state of the system. mdpi.com
Sample Preparation: Following incubation with the tracer, rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels and labeling patterns. This is often achieved by flash-freezing the cells in a cold solvent like liquid nitrogen.
Subsequent extraction of metabolites is tailored to the analytical method being used, most commonly gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). For GC-MS analysis of proteinogenic amino acids, a common workflow involves:
Cell harvesting and washing: Cells are collected by centrifugation and washed to remove any remaining labeled substrate from the medium. github.io
Protein hydrolysis: The cell pellet is treated with a strong acid (e.g., 6M HCl) at high temperature to break down proteins into their constituent amino acids.
Derivatization: The amino acids are chemically modified (derivatized) to make them volatile for GC analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (TBDMS). github.io
Analysis: The derivatized amino acids are separated by GC and their mass isotopomer distributions are determined by MS. github.io
This process allows for the precise measurement of ¹³C enrichment in isoleucine and other amino acids, which serves as the primary data for flux calculations.
Applications of L Isoleucine 13c6 in Investigating Cellular and Subcellular Metabolism
Elucidation of Branched-Chain Amino Acid Catabolism and Anabolism Pathways via L-Isoleucine (13C6) Tracing
L-Isoleucine (13C6) is instrumental in unraveling the complex pathways of branched-chain amino acid (BCAA) metabolism. As an essential amino acid, isoleucine is not only a building block for proteins but also a source of carbon for other metabolic processes. By introducing L-Isoleucine (13C6) into cell cultures or in vivo models, researchers can follow the ¹³C label as it is incorporated into various downstream metabolites, thereby mapping the flow of carbon and elucidating the activities of catabolic (breakdown) and anabolic (synthesis) pathways.
Contribution to Protein Synthesis and Turnover Dynamics
L-Isoleucine (13C6) is a valuable tool for measuring the rates of protein synthesis and degradation, collectively known as protein turnover. nih.gov When cells are cultured in a medium containing L-Isoleucine (13C6), the labeled amino acid is incorporated into newly synthesized proteins. By measuring the rate of this incorporation over time using mass spectrometry, researchers can quantify the rate of muscle protein synthesis (MPS).
This technique has been applied to study protein dynamics in various contexts. For example, it can be used to assess how different physiological conditions, such as exercise or nutritional interventions, affect protein turnover in tissues like skeletal muscle. nih.gov The use of stable isotope-labeled amino acids like L-Isoleucine (13C6) has become a reference method for these types of studies, providing insights into the anabolic processes that are crucial for muscle growth and repair. nih.gov The dynamics of protein turnover are critical for maintaining cellular function and adapting to different physiological states.
Table 2: Application of L-Isoleucine (13C6) in Protein Turnover Studies
| Study Focus | Experimental Approach | Key Measurement | Significance | Reference |
| Muscle Protein Synthesis | Infusion or cell culture with L-Isoleucine (13C6). | Rate of ¹³C incorporation into muscle proteins. | Quantifies the anabolic response to stimuli like exercise and nutrition. | |
| Whole-Body Protein Turnover | Administration of labeled amino acids and analysis of plasma enrichment. | Leucine (B10760876) oxidation and incorporation into proteins. | Provides a systemic view of protein metabolism dynamics. | metsol.com |
| Proteome Dynamics | SILAC (Stable Isotope Labeling with Amino acids in Cell culture) using labeled amino acids. | Fractional labeling of proteins over time. | Allows for kinetic analysis of the entire proteome. | omicsdi.org |
Compartmentalized Metabolic Activities using L-Isoleucine (13C6) (e.g., mitochondrial vs. cytosolic)
Metabolic pathways are often segregated into different cellular compartments, such as the mitochondria and the cytosol. L-Isoleucine (13C6) tracing, combined with subcellular fractionation techniques, allows for the investigation of these compartmentalized metabolic activities. A method known as SILEC-SF (Stable Isotope Labeling of Essential nutrients in cell culture-Subcellular Fractionation) utilizes isotope-labeled standards to quantify acyl-CoA thioesters in different subcellular compartments. researchgate.net
This approach has revealed distinct metabolic profiles in the nucleus versus the cytosol. For example, studies have shown a notable enrichment of propionyl-CoA in the nucleus. By using L-Isoleucine (13C6) tracing, researchers identified isoleucine as a primary source of this nuclear propionyl-CoA, which is then used for histone propionylation, a type of epigenetic modification. researchgate.net This discovery highlights a direct link between amino acid metabolism and the regulation of the epigenome, demonstrating how metabolic shifts in one compartment can influence nuclear processes. researchgate.net
Metabolic Reprogramming in Specific Cell Lines and Conditions through L-Isoleucine (13C6) Analysis
Cells can alter their metabolic pathways in response to different conditions, a phenomenon known as metabolic reprogramming. This is particularly prominent in cancer cells to support their rapid proliferation. L-Isoleucine (13C6) is a key tool for studying this reprogramming.
For instance, in clear cell renal cell carcinoma (ccRCC), tracing studies with ¹³C-labeled leucine and isoleucine showed that while BCAA catabolism is reprogrammed, it does not significantly fuel the TCA cycle. nih.govbiorxiv.org Instead, the nitrogen from BCAAs is utilized for the synthesis of other amino acids like glutamate (B1630785), aspartate, and arginine, which are crucial for cancer cell survival and progression. nih.govbiorxiv.org In adipocyte differentiation, L-Isoleucine (13C6) tracing revealed a metabolic shift where BCAAs become a substantial carbon source for lipogenesis (fat synthesis). researchgate.netescholarship.org Furthermore, in models of familial amyotrophic lateral sclerosis (ALS), neurons were shown to undergo pathogenic metabolic reprogramming, where amino acids like isoleucine are used as a supplemental fuel source for the TCA cycle. nih.gov
Table 3: Metabolic Reprogramming Investigated with L-Isoleucine (13C6)
| Cell Line/Condition | Type of Reprogramming | Key Finding from L-Isoleucine (13C6) Tracing | Reference |
| ccRCC Cancer Cells | Reprogramming of BCAA catabolism. | Labeled isoleucine contributes to the synthesis of other amino acids rather than fueling the TCA cycle. | nih.govbiorxiv.org |
| Adipocyte Differentiation | Shift towards BCAA-fueled lipogenesis. | Isoleucine becomes a significant source of acetyl-CoA for fatty acid synthesis. | researchgate.netescholarship.org |
| Familial ALS Neurons | Pathogenic metabolic reprogramming. | Isoleucine is utilized as an anaplerotic substrate to replenish TCA cycle intermediates. | nih.gov |
| Ovarian Cancer Cells | Increased glutamine dependence with invasiveness. | High-invasive cells show increased glutaminolysis, while glucose is the main source of lactate. | embopress.org |
Investigating Enzyme Kinetics and Isotope Effects with L-Isoleucine (13C6) as Substrate
L-Isoleucine (13C6) can be used to study the mechanisms of enzymes involved in its metabolism through the analysis of kinetic isotope effects (KIEs). A KIE occurs when replacing an atom in a reactant with one of its heavier isotopes causes a change in the reaction rate. This effect can provide detailed information about the transition state of an enzyme-catalyzed reaction. beilstein-journals.orgcardiff.ac.uk
For example, in the biosynthesis of allocoronamic acid, L-Isoleucine (13C6) was used to confirm the structure of the final product through NMR spectroscopy. nih.gov In other studies, deuterated versions of isoleucine were used to probe the regioselectivity of chlorination by the halogenase KtzD, where a kinetic isotope effect was observed, providing insights into the reaction mechanism. nih.gov While direct studies using L-Isoleucine (13C6) to measure KIEs are specific, the principle is broadly applicable. The use of isotopically labeled substrates is a fundamental technique in enzymology to elucidate reaction mechanisms and the structure of transition states. beilstein-journals.orgnih.gov
Research Applications of L Isoleucine 13c6 in Model Organism Systems Non Human
Muscle Metabolism and Energy Homeostasis in Animal Models
L-Isoleucine (13C6) is a critical tool for investigating muscle protein metabolism and energy balance in animal models. As an essential BCAA, isoleucine is not only a building block for protein synthesis but also a substrate for energy production. diva-portal.org Unlike leucine (B10760876), which is purely ketogenic (generating acetyl-CoA), and valine, which is purely glucogenic (generating propionyl-CoA), isoleucine is unique in that its catabolism produces both. nih.gov This dual contribution makes it an invaluable tracer for studying both oxidative and anaplerotic (TCA cycle replenishing) pathways.
In rodent models, studies have utilized L-Isoleucine (13C6) to explore its impact on protein synthesis and degradation. Research has shown that BCAAs can bypass significant extraction by the liver and become highly available for muscle uptake. diva-portal.org Within the muscle, isoleucine can be incorporated into new proteins or be oxidized for energy. diva-portal.org Studies in murine myotubes have demonstrated that isoleucine can reverse impairments in protein synthesis caused by conditions like hyperammonemia, a state of elevated ammonia (B1221849) that can lead to muscle wasting. nih.gov This reversal is linked to the restoration of mitochondrial function and ATP production, processes that are highly energy-dependent. nih.gov
Table 1: Research Findings on L-Isoleucine (13C6) in Muscle Metabolism
| Model Organism | Research Focus | Key Findings with L-Isoleucine (13C6) or related BCAA tracers | Citation |
|---|---|---|---|
| Murine Myotubes | Hyperammonemia-induced muscle dysfunction | Isoleucine reverses reduced protein synthesis and impaired mitochondrial function. | nih.gov |
| Rodent Models | Exercise and protein turnover | BCAAs are taken up by muscle to be used for protein synthesis or oxidized for energy. | diva-portal.orgnih.gov |
| Swine | Cardiac metabolism during ECMO | Labeled BCAA tracing showed the heart could maintain protein synthesis despite reduced overall oxidative metabolism. | physiology.org |
Hepatic and Adipose Tissue Metabolism Studies Using L-Isoleucine (13C6) Tracers
The use of L-Isoleucine (13C6) has been pivotal in understanding the metabolic roles of BCAAs in the liver and adipose tissue, particularly in the context of metabolic diseases like nonalcoholic fatty liver disease (NAFLD) and obesity.
In studies on adipocyte (fat cell) differentiation, [U-13C6]isoleucine tracers have been used to quantify the contribution of isoleucine to mitochondrial metabolism and lipogenesis (the formation of fat). nih.govescholarship.org Research in 3T3-L1 adipocytes, a common cell culture model, showed that as pre-adipocytes differentiate into mature adipocytes, the catabolism of BCAAs, including isoleucine, increases significantly. nih.govescholarship.org Tracing experiments revealed that isoleucine becomes a substantial source for the acetyl-CoA used in lipid synthesis, contributing nearly as much as leucine. escholarship.org These findings highlight a major reprogramming of amino acid metabolism during adipogenesis. nih.gov
In the context of liver metabolism, studies using BCAA tracers in mouse models of NAFLD have investigated the link between elevated circulating BCAAs and hepatic mitochondrial dysfunction. physiology.orgphysiology.org While these specific studies primarily used [13C6]leucine, the methodology is directly applicable to tracing isoleucine's fate. Such research has shown that in a healthy liver, BCAAs help channel carbon substrates for efficient oxidation in the TCA cycle. physiology.org However, in the context of NAFLD, this regulatory cross-talk is impaired, potentially contributing to the progression of the disease. physiology.org Ex vivo studies on human liver tissue slices using a suite of 13C-labeled amino acids, including 13C6-isoleucine, have further confirmed that the human liver actively engages in BCAA transamination, a finding that appears to differ from rodent models and underscores the importance of such investigations. diva-portal.org
Table 2: Research Findings on L-Isoleucine (13C6) in Hepatic and Adipose Tissue
| Model System | Research Focus | Key Findings with L-Isoleucine (13C6) | Citation |
|---|---|---|---|
| 3T3-L1 Adipocytes | Adipocyte differentiation and lipogenesis | Isoleucine catabolism increases during differentiation, contributing significantly to the acetyl-CoA pool for lipid synthesis. | nih.govescholarship.org |
| Mouse Model of NAFLD | BCAA metabolism and mitochondrial function | Impaired BCAA-mediated upregulation of the TCA cycle is a feature of NAFLD. | physiology.org |
| Human Liver Slices (ex vivo) | Baseline metabolic flux | Confirmed active BCAA transamination in human liver, with isoleucine contributing to metabolic pathways. | diva-portal.org |
Neuro-Metabolic Investigations and Neurotransmitter Precursor Tracing
L-Isoleucine (13C6) is also employed in neuroscience to investigate brain metabolism and the synthesis of neurotransmitters. BCAAs are transported across the blood-brain barrier and catabolized within the brain, where they can serve as both energy substrates and precursors for neurotransmitter synthesis.
Isoleucine is a source of nitrogen for the synthesis of glutamate (B1630785) and glutamine in the brain. biorxiv.org Glutamate is the primary excitatory neurotransmitter, and the balance between glutamate and glutamine is crucial for normal brain function. biorxiv.org In a mouse model of Maple Syrup Urine Disease (MSUD), a disorder of BCAA metabolism, studies have been designed to evaluate how the loss of BCAA metabolism in specific brain cells (neurons or astrocytes) affects neurochemistry. biorxiv.org
In studies using neuronal cultures to model familial amyotrophic lateral sclerosis (ALS), [U-13C6]isoleucine, in combination with other labeled amino acids, was used to trace their contribution to the TCA cycle and the synthesis of TCA cycle-derived neurotransmitters like glutamate and GABA (gamma-aminobutyric acid). nih.gov The results showed extensive labeling of these neurotransmitters from the isoleucine tracer, confirming its role as a supplemental fuel and a precursor for these critical molecules in neurons. nih.gov This type of research helps to uncover pathogenic metabolic reprogramming that occurs in neurodegenerative diseases. nih.gov
Table 3: Research Findings on L-Isoleucine (13C6) in Neuro-Metabolism
| Model System | Research Focus | Key Findings with L-Isoleucine (13C6) | Citation |
|---|---|---|---|
| Neuronal Cultures (ALS Model) | Neurotransmitter synthesis | Isoleucine serves as a supplemental oxidative fuel and a precursor for TCA cycle intermediates and the neurotransmitters glutamate and GABA. | nih.gov |
| Mouse Model (MSUD) | Brain BCAA metabolism | BCAAs, including isoleucine, are a major source of nitrogen for the synthesis of glutamate and glutamine in the brain. | biorxiv.org |
Immune Cell Metabolic Phenotyping and Signaling Pathway Analysis
The field of immunometabolism has increasingly recognized the importance of metabolic pathways in dictating immune cell function, differentiation, and fate. Stable isotope tracers like L-Isoleucine (13C6) are valuable for phenotyping the metabolic activities of immune cells and analyzing how metabolic shifts are linked to signaling pathways.
While specific studies focusing solely on L-Isoleucine (13C6) in immune cells are emerging, the general application of labeled amino acids is well-established. For example, L-Isoleucine-13C6,15N has been noted for its use in immunocapture isotope dilution mass spectrometry to aid in the quantification of new vaccines, highlighting its utility in immunological research contexts. sigmaaldrich.com
The broader principle involves culturing immune cells (such as T cells or macrophages) in media containing L-Isoleucine (13C6) and other labeled nutrients. By analyzing the incorporation of the 13C label into various downstream metabolites using mass spectrometry, researchers can map the metabolic fluxes through key pathways. This approach can reveal how immune cells utilize isoleucine upon activation—for example, whether it is channeled into protein synthesis to support proliferation, used for energy through the TCA cycle to fuel effector functions, or contributes to other biosynthetic pathways. This metabolic phenotyping is crucial for understanding how immune responses are mounted and sustained, and how they might be dysregulated in disease.
Microbial Metabolism and Bioproduction Pathway Elucidation with L-Isoleucine (13C6)
L-Isoleucine (13C6) is an essential tool for metabolic flux analysis in microorganisms, helping to elucidate complex biosynthetic pathways and to engineer microbes for the enhanced production of valuable chemicals.
In the field of metabolic engineering, L-Isoleucine is an important target for production using microbial fermentation, primarily with the bacterium Corynebacterium glutamicum. nih.gov The biosynthetic pathway for isoleucine is complex and tightly regulated. nih.gov Using 13C-labeled substrates, including labeled isoleucine, allows researchers to perform metabolic flux analysis to quantify the carbon flow through different pathways. This information is critical for identifying bottlenecks in production and for devising rational strategies to re-engineer the organism for higher yields. For instance, flux analysis has led to the discovery of novel biosynthetic routes for isoleucine in C. glutamicum. researchgate.net
More broadly, stable isotope tracing is a cornerstone of systems biology for understanding microbial metabolism. researchgate.net By feeding a microorganism like Escherichia coli a 13C-labeled carbon source, researchers can track the label's incorporation into all amino acids, including isoleucine. frontiersin.org This provides a detailed picture of the central carbon metabolism and the specific pathways used to synthesize each compound. This approach has been used to discover novel catabolic routes and to understand how different microbes adapt their metabolism to various growth substrates. researchgate.netbiospec.net
Table 4: Research Findings on L-Isoleucine (13C6) in Microbial Metabolism
| Organism | Research Focus | Key Findings with 13C Tracers | Citation |
|---|---|---|---|
| Corynebacterium glutamicum | L-Isoleucine bioproduction | Metabolic flux analysis using 13C tracers helps identify and overcome regulatory hurdles in the isoleucine biosynthetic pathway, leading to improved production strains. | nih.govresearchgate.net |
| Various Microbes (E. coli, etc.) | Pathway elucidation | 13C labeling patterns in amino acids like isoleucine reveal the activity of central metabolic pathways and can lead to the discovery of novel routes. | researchgate.netfrontiersin.org |
L Isoleucine 13c6 in Structural Biology and Protein Dynamics Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Structure Determination
The determination of high-resolution three-dimensional protein structures by solution NMR spectroscopy relies heavily on the measurement of distance restraints, primarily through the Nuclear Overhauser Effect (NOE). For large proteins (over ~30 kDa), spectral complexity and signal broadening due to slow molecular tumbling present significant challenges. Isotopic labeling with L-Isoleucine (¹³C₆), often as part of a selective ILV (Isoleucine, Leucine (B10760876), Valine) labeling strategy in a deuterated protein background, is a powerful approach to overcome these limitations.
In this method, the protein is expressed in a D₂O-based medium with deuterated glucose as the main carbon source, leading to a highly deuterated, NMR-silent protein. pnas.org Subsequently, ¹³C-labeled precursors for isoleucine, leucine, and valine are added to the growth medium. pnas.orgresearchgate.net This results in a protein where only the methyl groups of these specific residues are protonated and ¹³C-labeled, creating a sparse network of observable NMR signals with favorable relaxation properties. nih.gov These ¹H-¹³C methyl groups serve as crucial probes for long-range distance information.
A landmark example of this approach is the determination of the global fold of the 82-kDa enzyme Malate Synthase G (MSG). pnas.org Due to its large size, traditional NMR methods were insufficient. Researchers employed a labeling strategy that specifically incorporated ¹H-¹³C at the δ1 methyl group of isoleucine residues, along with leucine and valine methyls, in an otherwise deuterated protein. pnas.orgnih.gov This allowed the acquisition of high-quality 3D and 4D NOESY spectra, leading to the identification of hundreds of unambiguous long-range NOEs between methyl groups (methyl-methyl) and between methyl groups and backbone amide protons (HN-methyl). pnas.orgnih.gov These NOEs were essential distance restraints for calculating the protein's global fold. pnas.org
Another key example is the structure determination of the farnesylated C-terminal domain of the 15.5 kDa peroxisomal protein PEX19. nih.govd-nb.info The covalent lipid modification made structural analysis challenging. To resolve spectral overlap and unambiguously assign NOEs between the protein and the unlabeled farnesyl lipid, researchers prepared PEX19 samples with selective ¹H/¹³C labeling of isoleucine and other aliphatic amino acids against a deuterated background. nih.govresearchgate.net This strategy was critical for obtaining a sufficient number of high-quality protein-farnesyl NOE correlations to define the structure of the complex. nih.govd-nb.info
Table 1: Representative Nuclear Overhauser Effect (NOE) Restraints Used in Protein Structure Determination with ¹³C-Isoleucine Labeling
This table illustrates the types of NOE restraints involving isoleucine that are critical for defining protein structures. The data is representative of findings from studies on large proteins like Malate Synthase G. pnas.orgnih.gov
| NOE Type | Interacting Nuclei | Example Residue Pair (Illustrative) | Typical Distance | Structural Significance |
| Methyl-Methyl | Ile(δ1)-CH₃ ↔ Leu(δ)-CH₃ | Ile123 ↔ Leu150 | < 5 Å | Defines hydrophobic core packing |
| Methyl-Methyl | Ile(δ1)-CH₃ ↔ Val(γ)-CH₃ | Ile123 ↔ Val201 | < 5 Å | Establishes long-range contacts |
| Amide-Methyl | Backbone-NH ↔ Ile(δ1)-CH₃ | Gly56 ↔ Ile99 | < 5 Å | Orients secondary structure elements |
Probing Protein Dynamics and Conformational Changes with L-Isoleucine (¹³C₆) Labeling
Proteins are not static entities; they undergo dynamic motions across a wide range of timescales that are often essential for their function. L-Isoleucine (¹³C₆) labeling is a powerful tool for investigating these dynamics, particularly motions on the microsecond-to-millisecond (µs-ms) timescale, which are often linked to catalytic cycles, ligand binding, and allosteric regulation.
NMR relaxation dispersion spectroscopy, specifically the Carr-Purcell-Meiboom-Gill (CPMG) experiment, is a primary technique for characterizing these slow motions. acs.org By measuring the effective transverse relaxation rate (R₂) as a function of a variable pulse frequency, one can extract kinetic (exchange rate, kₑₓ) and thermodynamic (populations of states) parameters of the underlying dynamic process. ucl.ac.uk
Methyl groups, due to their favorable relaxation properties and high sensitivity, are excellent probes for these experiments. Labeling strategies that produce ¹³CHD₂ methyl groups for isoleucine, alanine, valine, leucine, and methionine in a deuterated protein provide high-quality data for relaxation dispersion analysis. acs.org This approach was successfully applied to study the activation of the signaling protein NtrC(r). acs.org In its phosphorylated, active state, NtrC(r) undergoes a conformational exchange between an inactive and an active state. By performing ¹H CPMG relaxation dispersion measurements on a sample containing labeled isoleucine (and other methyl-containing residues), researchers detected exchange contributions for 21 methyl groups, mapping the functional motion across the protein's structure. acs.org The data fit a global two-state exchange model, revealing the collective nature of the conformational transition.
Table 2: Illustrative Relaxation Dispersion Data for Probing Protein Dynamics
This table provides a representative example of data obtained from a methyl ¹H CPMG relaxation dispersion experiment, based on findings from the study of NtrC(r), where isoleucine methyl groups served as probes. acs.org
| Residue | Probe | R₂eff (High νCPMG) (s⁻¹) | R₂eff (Low νCPMG) (s⁻¹) | Rₑₓ (s⁻¹) | Exchange Process |
| Ile-A | δ1-CHD₂ | 15.2 | 25.5 | 10.3 | Conformational exchange |
| Val-B | γ-CHD₂ | 14.8 | 22.1 | 7.3 | Conformational exchange |
| Leu-C | δ-CHD₂ | 16.0 | 16.1 | ~0 | No significant exchange |
| Ile-D | δ1-CHD₂ | 15.5 | 28.9 | 13.4 | Conformational exchange |
Rₑₓ represents the contribution to the relaxation rate from chemical exchange (R₂eff (Low νCPMG) - R₂eff (High νCPMG)). A significant Rₑₓ indicates the residue is part of a dynamic process on the µs-ms timescale.
Investigating Protein-Ligand and Protein-Protein Interactions via Isotope-Labeled L-Isoleucine (¹³C₆)
Understanding how proteins interact with other molecules is fundamental to biology and drug discovery. L-Isoleucine (¹³C₆) labeling provides a high-resolution method to map binding interfaces and characterize interaction dynamics. The primary NMR technique used for this purpose is the analysis of chemical shift perturbations (CSPs). rsc.orgresearchgate.net
When a ligand binds to a protein, the chemical environment of nuclei at the binding interface changes, causing their corresponding NMR signals to shift. By comparing the ¹H-¹³C correlation spectra (such as an HSQC spectrum) of the labeled protein in its free and ligand-bound states, one can identify which residues are affected by the interaction. acs.orgrsc.org Selective labeling of isoleucine methyl groups is particularly advantageous as it simplifies crowded spectra and provides probes in often-critical hydrophobic binding pockets. researchgate.net
A prominent example is the study of the bromodomain-containing protein 4 (Brd4), a key target in cancer research that recognizes acetylated histones. nih.govacs.org Researchers used selective labeling of the isoleucine Cγ1 methylene (B1212753) group to study the interaction of the first bromodomain (BD1) with small molecule inhibitors. nih.gov Upon addition of ligands, large chemical shift perturbations were observed for Ile146, a residue known to be in the binding pocket. nih.govacs.org The magnitude of these shifts provides information about the binding event and the local structural changes.
Table 3: Chemical Shift Perturbation (CSP) Data for Brd4-BD1 upon Ligand Binding
This table presents specific CSP data for the Ile146 residue of Brd4-BD1, which was selectively ¹³C-labeled at the Cγ1 position, upon binding to two different inhibitors. The data demonstrates the utility of labeled isoleucine in reporting on ligand interactions. nih.gov
| Residue | Reporter Nucleus | Ligand A CSP (ppm) | Ligand B CSP (ppm) | Implication |
| Ile146 | Cγ1-H(a) | 1.71 | 1.78 | Direct or allosteric effect of ligand binding |
| Ile146 | Cγ1-H(b) | 0.59 | 0.66 | Direct or allosteric effect of ligand binding |
| Ile146 | Cγ1-¹³C | (Not reported) | (Not reported) | Carbon shifts are also sensitive to binding |
The chemical shift perturbation (CSP) is calculated as the absolute difference in chemical shift between the ligand-bound and free states. Large CSPs indicate that the nucleus is in or near the binding site.
Future Perspectives and Challenges in L Isoleucine 13c6 Research
Advancements in Instrumentation and Automation for L-Isoleucine (13C6) Tracing
The precision and throughput of L-Isoleucine (¹³C₆) tracing studies are fundamentally dependent on the analytical instruments used for detection and the automation of workflows. Continuous innovation in these areas is expanding the scope and scale of metabolic flux analysis (MFA).
Recent progress in mass spectrometry (MS), especially high-resolution mass spectrometry (HRMS), has significantly enhanced the ability to study stable isotope labeling. nih.gov These instruments can distinguish between isotopically labeled metabolites and their unlabeled counterparts with high accuracy due to the distinct mass shifts caused by the incorporation of heavier isotopes like ¹³C. nih.gov Tandem mass spectrometry (MS/MS) further aids in metabolite identification by fragmenting ions to provide structural information, which can even offer insights into the specific position of the ¹³C label within the L-Isoleucine molecule and its downstream metabolites. nih.gov
Automation is another key area driving the future of ¹³C-MFA. nih.gov The traditionally complex and manual process of MFA is becoming more streamlined through the development of sophisticated software and integrated platforms. nih.govnsf.gov User-friendly software packages such as INCA, Metran, and OpenFLUX automate many of the computational aspects of ¹³C-MFA. nsf.gov Furthermore, high-throughput systems that combine automated mini-bioreactors with analytical instruments are enabling the rapid characterization of numerous samples, accelerating research in areas like metabolic engineering and cell line development. nih.gov Projects like METATRACER aim to simplify ¹³C metabolic flux analysis for clinical applications by creating kits and automated MS and data analysis methods to quickly determine metabolic fluxes from patient cells. sfa-phrt.ch This automation increases reproducibility and allows for the analysis of large datasets, which is crucial for complex studies. lcms.cz
Table 1: Key Instrumental and Automation Advancements in ¹³C Tracing
| Advancement | Description | Impact on L-Isoleucine (¹³C₆) Research |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Instruments with high mass accuracy and resolving power. nih.gov | Enables precise detection and quantification of ¹³C-labeled isoleucine and its metabolic products, distinguishing them from naturally abundant isotopes. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Fragments ions to provide structural data. nih.gov | Helps identify unknown metabolites derived from L-Isoleucine (¹³C₆) and can pinpoint the location of the ¹³C label within a molecule. nih.gov |
| Automated MFA Software (e.g., Flux-P, INCA) | Software workflows that automate data processing and flux calculations. nih.govnsf.gov | Reduces manual effort, standardizes analysis, and increases the throughput of L-Isoleucine (¹³C₆) tracing experiments. nih.gov |
| High-Throughput Culture Systems | Automated mini-bioreactor systems for parallel experiments. nih.gov | Allows for rapid screening and characterization of metabolic responses to various stimuli or genetic modifications using L-Isoleucine (¹³C₆). nih.gov |
Integration of L-Isoleucine (13C6) Data with Systems Biology and Machine Learning
The data generated from L-Isoleucine (¹³C₆) tracing experiments is incredibly rich, but its full potential is realized when integrated into a broader biological context using systems biology and machine learning approaches.
Systems biology combines experimental data with computational models to understand the behavior of complex biological systems. In this context, L-Isoleucine (¹³C₆) tracing data is used to build and refine metabolic network models. nsf.gov These models provide a quantitative map of reaction fluxes, offering a comprehensive view of cellular metabolism. nsf.gov By tracing the flow of ¹³C from isoleucine through central carbon metabolism, researchers can elucidate how different pathways are utilized and regulated under various conditions. nsf.gov
The advent of machine learning (ML) and deep learning is revolutionizing the analysis of metabolic flux data. nih.govbiorxiv.org Traditional MFA relies on complex mathematical modeling and iterative solvers, which can be time-consuming. biorxiv.org ML frameworks, such as the innovated ML-Flux, are being trained on vast datasets of simulated isotope labeling patterns and their corresponding metabolic fluxes. nih.govbiorxiv.orgresearchgate.net These models can learn the complex, non-linear relationship between the measured ¹³C enrichment in metabolites and the intracellular fluxes. nih.gov As a result, ML can predict metabolic fluxes from experimental L-Isoleucine (¹³C₆) data orders-of-magnitude faster than conventional methods. nih.govresearchgate.net Moreover, ML can help impute missing data points and even assist in designing optimal tracer experiments to achieve the best possible flux resolution. biorxiv.org This integration of stable isotope-derived MFA data to train ML models can create "digital twins" capable of rapidly and accurately predicting metabolic fluxes from limited experimental inputs. isotope.com
Overcoming Methodological Limitations and Expanding Biological Scope
Despite its power, L-Isoleucine (¹³C₆) tracing is subject to methodological limitations that researchers are actively working to overcome. Two significant challenges are isotope scrambling and the need for accurate background correction.
Isotope Scrambling: This phenomenon occurs when the isotopic label from the administered tracer (e.g., ¹³C from L-Isoleucine) is metabolically transferred to other, non-target molecules. chempep.comtandfonline.com For instance, through the action of aminotransferases, the labeled backbone of an amino acid can be used to synthesize other amino acids, diluting the label and complicating the interpretation of flux data. tandfonline.comresearchgate.net Research has shown that for amino acids like isoleucine, which are at the end of their biosynthetic pathway, isotope scrambling is often minimal. ckisotopes.com However, when it does occur, it can be mitigated by using specific enzyme inhibitors or by employing cell-free protein synthesis systems that lack the enzymes responsible for these interconversions. tandfonline.comresearchgate.net Studies have also investigated the scrambling profiles of different carbons within an amino acid, finding that some positions are less prone to scrambling than others. nih.gov
Background Correction: Accurate quantification of tracer incorporation requires correcting for the natural abundance of ¹³C (approximately 1.1%). chempep.com This is especially critical in studies where the ¹³C enrichment is low, such as in vivo studies or breath tests. campro-webshop.eumdpi.com The natural ¹³C background can fluctuate depending on diet; for example, diets rich in C4 plants (like corn and sugarcane) lead to a higher natural ¹³C enrichment than diets based on C3 plants (like potatoes and beets). researchgate.net Therefore, baseline breath or plasma samples must be collected before administering the L-Isoleucine (¹³C₆) tracer to establish the natural background for each subject. campro-webshop.eu In some experimental designs, a separate control trial without the tracer is performed to monitor any shifts in the background enrichment over the course of the experiment. researchgate.net
Table 2: Methodological Challenges and Solutions in L-Isoleucine (¹³C₆) Tracing
| Challenge | Description | Mitigation Strategy |
|---|---|---|
| Isotope Scrambling | Metabolic transfer of the ¹³C label from isoleucine to other amino acids, complicating flux interpretation. tandfonline.com | Use of enzyme inhibitors, cell-free expression systems, or mathematical correction models. tandfonline.comresearchgate.net |
| Background Correction | The need to account for naturally occurring ¹³C, which can vary with diet and over time. campro-webshop.euresearchgate.net | Measuring baseline ¹³C abundance before tracer administration; performing control experiments without tracer. campro-webshop.euresearchgate.net |
Novel Applications of L-Isoleucine (13C6) in Emerging Research Fields
The expanding toolkit for L-Isoleucine (¹³C₆) tracing is opening up new avenues of research and enabling its application in novel contexts.
Host-Microbiome Interactions: The gut microbiome plays a crucial role in host metabolism and health. Using L-Isoleucine (¹³C₆) and other tracers, researchers can quantify the metabolic contributions of gut bacteria. For example, studies have used ¹³C-labeled dietary components to trace how gut microbes synthesize amino acids and other metabolites that then interact with the host. nih.govnih.gov It has been noted that certain bacterial pathways can produce allo-isoleucine from L-isoleucine, and this metabolite has been linked to Clostridioides difficile infections, highlighting a potential diagnostic application. jci.org
Neuroscience: L-Isoleucine is an essential branched-chain amino acid (BCAA) involved in the synthesis of neurotransmitters. chinaaminoacid.comnih.gov L-Isoleucine (¹³C₆) can be used as a tracer to study BCAA metabolism in the brain and its role in neurological health and disease. caymanchem.com For instance, it can help elucidate metabolic defects in conditions like maple syrup urine disease or hyperammonemia-induced mitochondrial dysfunction. caymanchem.comnih.gov
Plant Biology: In plants, isoleucine is a precursor to the defense hormone jasmonate-isoleucine (JA-Ile). frontiersin.org Studies using isoleucine have shown that it can enhance plant resistance to fungal pathogens like Botrytis cinerea. frontiersin.org L-Isoleucine (¹³C₆) could be a valuable tool to trace the metabolic pathways leading to the synthesis of these defense compounds, potentially offering new strategies for crop protection. frontiersin.org
Drug Development and Disease Modeling: L-Isoleucine (¹³C₆) is used to study metabolic reprogramming in diseases like cancer and to understand the mechanism of action of drugs that target metabolic pathways. nih.gov It is also used in the production of isotopically labeled proteins for structural biology studies (e.g., by NMR), which is crucial for drug design. isotope.com Recent research has even explored how cells respond to isoleucine deprivation and the surprising finding that valine can be substituted for isoleucine in proteins under such stress, a discovery facilitated by stable isotope labeling. nih.gov
Q & A
Basic: How can researchers validate the isotopic purity of L-Isoleucine (¹³C₆) in cell culture experiments?
To validate isotopic purity, researchers should:
- Perform mass spectrometry (MS) analysis : Use high-resolution MS to confirm the mass-to-charge ratio (m/z) of labeled isoleucine and compare it with unlabeled controls. This ensures ≥99% isotopic enrichment .
- Monitor incorporation kinetics : Track labeling efficiency over cell generations (e.g., via SILAC protocols) to ensure complete replacement of endogenous isoleucine. Typically, 5–7 cell doublings are required for full incorporation .
- Use internal standards : Spike samples with unlabeled isoleucine as a reference to quantify isotopic dilution effects during analysis .
Basic: What experimental controls are essential when using L-Isoleucine (¹³C₆) in metabolic flux studies?
Key controls include:
- Unlabeled controls : Compare labeled samples with cells grown in natural abundance media to isolate isotope-specific effects.
- Time-course experiments : Track isotopic enrichment at multiple time points to ensure steady-state labeling .
- Negative controls : Use cell lines with impaired amino acid transporters to confirm uptake specificity .
Advanced: How can researchers resolve contradictions in flux data generated using L-Isoleucine (¹³C₆)?
Contradictions may arise from:
- Compartmentalization : Subcellular metabolite pools (e.g., mitochondrial vs. cytosolic) may exhibit divergent labeling patterns. Use fractionation or targeted MS to isolate compartments .
- Cross-labeling artifacts : Ensure other branched-chain amino acids (e.g., valine, leucine) are not unintentionally labeled. Validate via tandem MS and adjust media composition .
- Model assumptions : Re-evaluate flux analysis algorithms (e.g., isotopomer spectral analysis) for parameter sensitivity to labeling kinetics .
Advanced: What strategies optimize the use of L-Isoleucine (¹³C₆) in multi-omics studies integrating proteomics and metabolomics?
- Synchronized labeling : Use SILAC for proteomics and ¹³C₆-isoleucine for metabolomics to align labeling timelines .
- Cross-platform data normalization : Apply batch correction to MS data to account for variations in isotopic enrichment between proteomic and metabolomic workflows .
- Pathway mapping : Overlay flux data with proteomic profiles (e.g., mTORC1 signaling proteins) to identify regulatory nodes .
Basic: How should researchers design dose-response experiments with L-Isoleucine (¹³C₆) to avoid cytotoxicity?
- Pilot toxicity assays : Test concentrations from 0.1–2.0 mM in culture media, monitoring cell viability via ATP assays or trypan blue exclusion .
- Nutrient competition : Adjust glucose and glutamine levels to prevent auxotrophy-induced stress .
Advanced: How can L-Isoleucine (¹³C₆) be applied to study crosstalk between amino acid metabolism and epigenetic regulation?
- Isotope tracing in chromatin assays : Extract histones post-labeling and analyze methylation/acetylation sites via LC-MS/MS to link ¹³C incorporation to epigenetic modifications .
- Knockdown models : Combine labeling with siRNA targeting metabolic enzymes (e.g., BCAT1) to dissect metabolic-epigenetic feedback .
Basic: What are best practices for storing L-Isoleucine (¹³C₆) to maintain stability?
- Lyophilization : Store in anhydrous form at -80°C to prevent hydrolysis.
- Avoid freeze-thaw cycles : Aliquot solutions in inert buffers (e.g., PBS, pH 7.4) and store at -20°C .
Advanced: How can researchers leverage L-Isoleucine (¹³C₆) to investigate tissue-specific metabolic heterogeneity in vivo?
- Orthotopic labeling : Infuse ¹³C₆-isoleucine via targeted delivery (e.g., portal vein for liver studies) to minimize systemic dilution .
- Spatial metabolomics : Use MALDI imaging or DESI-MS on tissue sections to map regional ¹³C enrichment .
Basic: How do researchers distinguish between isotopic scrambling and genuine metabolic flux in L-Isoleucine (¹³C₆) experiments?
- Control for transamination : Inhibit BCAT enzymes with gabapentin and compare labeling patterns in keto-acid derivatives .
- Parallel tracing : Co-administer ¹³C-glucose to identify carbon exchange via TCA cycle intermediates .
Advanced: What computational tools are recommended for modeling flux data from L-Isoleucine (¹³C₆) experiments?
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